molecular formula C12H21ClN2O3 B2673128 Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 2241139-47-7

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B2673128
CAS No.: 2241139-47-7
M. Wt: 276.76
InChI Key: CJEOWLCQUJHCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Evolution

The exploration of diazaspiro[5.5]undecane frameworks began in the early 2000s, driven by the need for novel heterocyclic scaffolds capable of mimicking bioactive natural products while offering improved metabolic stability. Early synthetic efforts focused on piperidine-derived precursors, with piperidin-4-one serving as a common template for constructing the spirocyclic core. The introduction of arene-fused variants, such as 4,5-arene-fused 1,9-diazaspiro[5.5]undecanes, marked a significant advancement, enabling enhanced interactions with hydrophobic binding pockets in enzymes and receptors. By 2015, methodologies for synthesizing orthogonally protected diazaspiro compounds, such as 2,6-diazaspiro[3.4]octanes, had emerged, further broadening the chemical space accessible for drug discovery. These developments laid the groundwork for derivatives like ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, which integrates both spirocyclic complexity and functional group diversity.

Significance in Medicinal Chemistry Research

Diazaspiro[5.5]undecanes are prized for their ability to confer conformational rigidity, reducing entropic penalties during target binding. For instance, 1,9-diazaspiro[5.5]undecane-containing compounds have demonstrated potent inhibition of acetyl-CoA carboxylase (ACC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), targets relevant to metabolic disorders. Additionally, their spirocyclic architecture lowers lipophilicity compared to monocyclic analogs, improving bioavailability—a critical factor highlighted in the development of dopamine D3 receptor (D3R) antagonists. This compound exemplifies these advantages, with its ester and carbonyl groups enabling precise modulation of electronic and steric properties for optimal receptor engagement.

Classification of Diazaspiro[5.5]undecane Derivatives

Diazaspiro[5.5]undecane derivatives are classified based on three criteria:

  • Arene Fusion Patterns : Derivatives may feature 2,3-, 3,4-, or 4,5-arene fusion, each influencing molecular geometry and bioactivity. For example, 4,5-arene-fused variants dominate ACC inhibitor designs due to enhanced planar stacking interactions.
  • Substituent Positioning : Key substituents at positions 1, 3, 4, or 9 dictate pharmacological profiles. The 9-position is frequently functionalized with aryl or heteroaryl groups to optimize target selectivity.
  • Functional Group Composition : The presence of carbonyl (e.g., 4-oxo) or ester (e.g., ethyl carboxylate) groups modulates solubility and hydrogen-bonding capacity. Tert-butyl carboxylate-protected analogs, such as those described in CAS 1160247-07-3, illustrate the role of steric protection in synthetic intermediate stability.

Importance of 3,9-Diazaspiro Positioning

The 3,9-diazaspiro configuration in this compound is critical for maintaining a balanced spatial arrangement between the piperidine rings and substituents. This positioning facilitates interactions with polar residues in binding sites, as evidenced by 3,9-diazaspiro[5.5]undecane-based γ-aminobutyric acid type A receptor (GABA~A~R) ligands, where the spirocyclic benzamide moiety compensates for traditional acidic groups while improving blood-brain barrier penetration. Comparative studies with 1,9-diazaspiro analogs reveal that 3,9-substitution reduces off-target binding at orexin receptors, underscoring its pharmacological advantages.

Research Significance of this compound

This compound’s research utility stems from its multifunctional design:

  • Synthetic Versatility : The ethyl carboxylate group at position 1 serves as a handle for further derivatization via hydrolysis or amidation, enabling rapid analog generation.
  • Pharmacophore Integration : The 4-oxo group enhances hydrogen-bond acceptor capacity, critical for engaging catalytic residues in enzymes like 11β-HSD1.
  • Hydrochloride Salt Form : Improves aqueous solubility, facilitating in vitro and in vivo testing. A related compound, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, demonstrated a 61.4% yield in cyclocondensation reactions, highlighting the feasibility of scaling production.
Property Value/Description Source
Molecular Formula C~13~H~22~N~2~O~4~ (analogous structure)
Key Functional Groups 4-Oxo, ethyl carboxylate, hydrochloride
Synthetic Yield (analog) 61.4% (for ethyl 1-benzyl-4-oxopiperidine-3-carboxylate)

The strategic incorporation of these features positions this compound as a promising scaffold for developing therapeutics targeting neurological and metabolic disorders.

Properties

IUPAC Name

ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEOWLCQUJHCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spiro compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other spiro compounds and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring system can form hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications/Notes
This compound C₁₂H₂₁ClN₂O₃ 276.76 Ethyl carboxylate, 4-oxo, hydrochloride salt Not reported Scaffold for drug discovery
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f) C₁₈H₂₃N₃O₄ 345.39 Acetamide, 3,5-dioxo, 4-methoxyphenyl 94 Anticancer lead compound
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate C₁₄H₂₄N₂O₃ 268.36 tert-Butyl ester, 8-oxo Not reported Intermediate for kinase inhibitors
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride C₁₂H₂₃ClN₂ 230.78 Cyclopropyl substituent Not reported Neurological disorder therapeutics
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride C₁₆H₂₀ClN₂O₂ 316.80 Benzyl, 2,4-dione Not reported Antibacterial agent development

Key Observations :

Functional Group Impact :

  • The ethyl carboxylate group in the target compound enhances polarity and hydrogen-bonding capacity compared to the tert-butyl ester in , which offers steric bulk but reduced solubility.
  • The 4-oxo group in the target compound contrasts with 3,5-dioxo groups in compound 7f , which increase electrophilicity and reactivity toward nucleophiles.

Biological Activity: Compound 7f (with a 4-methoxyphenyl substituent) demonstrated 97% yield in synthesis and notable anticancer activity, attributed to its three carbonyl groups and aromatic ring .

Synthetic Routes :

  • The target compound’s synthesis likely involves spirocyclization and carboxylation, whereas analogs like 7f require trifluoroacetic anhydride for amide-to-nitrile conversion .

Safety Profiles :

  • The hydrochloride salt form of the target compound necessitates precautions against skin/eye irritation (H315, H319) and mandates storage in a cool, ventilated environment . In contrast, the benzyl-dione derivative poses risks of organ toxicity (H371) .

Biological Activity

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS: 2241139-47-7) is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13H20ClN2O4
Molar Mass306.31 g/mol
Density1.28 g/cm³
Boiling Point418.2 °C (predicted)
pKa11.03 (predicted)

Research indicates that compounds in the diazaspiro series, including ethyl 4-oxo-3,9-diazaspiro[5.5]undecane derivatives, exhibit significant biological activity through various mechanisms:

  • Soluble Epoxide Hydrolase Inhibition : A study identified related diazaspiro compounds as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. These compounds showed promise in treating chronic kidney diseases by lowering serum creatinine levels in rat models .
  • GABA Receptor Antagonism : Some derivatives have been reported as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR), suggesting potential applications in modulating neurotransmission and treating neurological disorders .
  • Cancer Cell Proliferation Inhibition : Certain diazaspiro compounds inhibit geranylgeranyltransferase I (GGTase I), leading to the inactivation of oncogenic pathways associated with YAP1 and TAZ, thereby blocking cancer cell proliferation .

Study on Chronic Kidney Disease

In a controlled study, compound 19 (related to ethyl 4-oxo-3,9-diazaspiro[5.5]undecane) was administered at a dosage of 30 mg/kg orally to rats with anti-glomerular basement membrane glomerulonephritis. Results indicated a significant reduction in serum creatinine levels compared to controls, demonstrating its potential as an effective treatment for chronic kidney diseases .

GABAAR Antagonist Activity

A detailed analysis of various diazaspiro compounds revealed that specific analogs exhibited low cellular membrane permeability while acting as potent GABAAR antagonists. These findings suggest their potential utility in developing treatments for anxiety and other related disorders .

Research Findings

Recent literature highlights the diverse biological activities associated with ethyl 4-oxo-3,9-diazaspiro[5.5]undecane derivatives:

  • Obesity and Pain Management : Some studies suggest these compounds may be beneficial in treating obesity and pain through their effects on metabolic pathways and pain signaling mechanisms .
  • Immunomodulatory Effects : The spirocyclic structure has been linked to immunomodulatory activities, indicating potential applications in autoimmune diseases and inflammatory conditions .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride?

Methodological Answer:
Synthesis typically involves spirocyclization and carboxylate functionalization. A common approach is the use of tert-butyl (Boc) protecting groups to stabilize intermediates. For example:

Spirocyclic Core Formation : React a bicyclic amine precursor with ethyl glyoxylate under basic conditions to form the spiro[5.5]undecane scaffold .

Oxo Group Introduction : Oxidize the intermediate using agents like potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP) to introduce the 4-oxo moiety .

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography or recrystallization.

Advanced: How can ring puckering analysis elucidate the conformational dynamics of the spirocyclic system?

Methodological Answer:
The Cremer-Pople puckering parameters are critical for quantifying nonplanar distortions in spirocyclic systems .

Coordinate System Setup : Define the mean plane of the spiro rings using crystallographic data (e.g., from SHELXL refinement ).

Amplitude and Phase Calculation : Apply the Cremer-Pople equations to compute puckering amplitudes (θ) and phase angles (φ) for each ring. For example, θ > 0° indicates significant puckering, while φ distinguishes between chair, boat, or twist-boat conformers.

Dynamic Analysis : Use variable-temperature NMR or molecular dynamics (MD) simulations to study pseudorotation or interconversion between puckered states. This is vital for understanding the compound’s flexibility in biological interactions .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:
A multi-technique approach ensures accuracy:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 312.1492) and detect impurities .

NMR Spectroscopy : Use ¹H/¹³C NMR to verify spirocyclic structure and assess proton environments (e.g., integration ratios for ethyl and oxo groups) .

X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns via SHELXL refinement .

HPLC-PDA : Monitor purity (>98%) using reversed-phase columns (e.g., Chromolith®) with UV detection at 210–254 nm .

Advanced: How can impurity profiling be optimized for this compound?

Methodological Answer:
Impurities often arise from incomplete Boc deprotection or oxidation byproducts. Mitigation strategies include:

Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways. Identify impurities via LC-MS/MS .

Synthetic Control : Use anhydrous conditions during Boc removal to minimize hydrolysis byproducts .

Chromatographic Resolution : Employ UPLC with charged aerosol detection (CAD) to separate polar impurities, leveraging gradients of acetonitrile/ammonium formate .

Advanced: What computational methods predict the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) modeling can prioritize synthetic targets:

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The spirocyclic rigidity may enhance binding affinity by reducing entropy penalties .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the 4-oxo group) using Schrödinger’s Phase .

ADMET Prediction : Apply QikProp to estimate solubility (LogS), blood-brain barrier permeability, and cytochrome P450 inhibition risks .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use a fume hood for weighing and reactions due to potential HCl vapor release during salt formation .

Storage : Keep at 2–8°C in amber vials to prevent photodegradation; label containers with CAS 1061731-86-9 for traceability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.